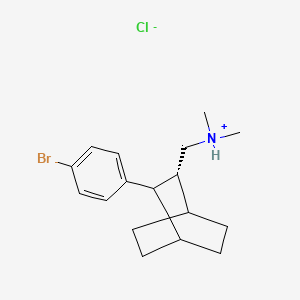
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and synthetic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst such as sulfuric acid. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors in the body, leading to a range of biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Acetylpsilocin: A semi-synthetic psychoactive drug with a similar indole structure.
DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine]: An indole derivative with modulatory activity on pro-inflammatory cytokine production.
3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl acetate: Another indole derivative with similar structural features.
Uniqueness
2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63906-35-4 |
|---|---|
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
2-[2-(1H-indol-3-yl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2)7-8-18-14(17)9-11-10-15-13-6-4-3-5-12(11)13;/h3-6,10,15H,7-9H2,1-2H3;1H |
Clé InChI |
HEUYKGNOPUJGSK-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(=O)CC1=CNC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
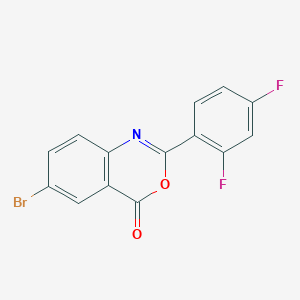

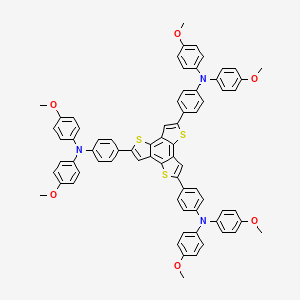

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)


![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
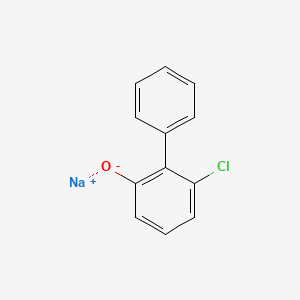
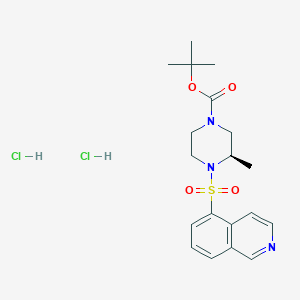
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
